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molecular formula C12H19N5O2 B8742978 4,6-Dimorpholinopyrimidin-2-amine

4,6-Dimorpholinopyrimidin-2-amine

Cat. No. B8742978
M. Wt: 265.31 g/mol
InChI Key: RRWUHIBMUBKKAY-UHFFFAOYSA-N
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Patent
US07718653B2

Procedure details

4,6-dimorpholinopyrimidin-2-amine was prepared using the following procedure: 2-amino-4,6-dichloropyrimidine (1 g, 6.10 mmol) and morpholine (5.33 ml, 60.9 mmol) were dissolved in DMA (1.1 ml) and sealed into a microwave tube. The mixture was heated to 150° C. over a period of 20 minutes in the microwave reactor. The reaction mixture was diluted with AcOEt, filtered and the filtrate concentrated to give an oil. The crude product was purified by flash chromatography on silica gel eluting with 0 to 4% methanol in dichloromethane. The solvent was evaporated to dryness to afford 4,6-dimorpholinopyrimidin-2-amine (1.15 g, 71%) as a white foam.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.33 mL
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4](Cl)[N:3]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1>CC(N(C)C)=O.CCOC(C)=O>[O:13]1[CH2:14][CH2:15][N:10]([C:4]2[CH:5]=[C:6]([N:10]3[CH2:15][CH2:14][O:13][CH2:12][CH2:11]3)[N:7]=[C:2]([NH2:1])[N:3]=2)[CH2:11][CH2:12]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
5.33 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
1.1 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4,6-dimorpholinopyrimidin-2-amine was prepared
CUSTOM
Type
CUSTOM
Details
sealed into a microwave tube
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel eluting with 0 to 4% methanol in dichloromethane
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=NC(=NC(=C1)N1CCOCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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